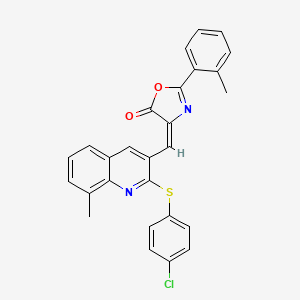
(E)-1-(2-methylbenzoyl)-N'-(pyridin-2-ylmethylene)piperidine-4-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-1-(2-methylbenzoyl)-N'-(pyridin-2-ylmethylene)piperidine-4-carbohydrazide, also known as MPHC, is a chemical compound that has gained significant attention in the scientific community due to its potential use in various fields such as medicine and agriculture.
Mecanismo De Acción
The mechanism of action of (E)-1-(2-methylbenzoyl)-N'-(pyridin-2-ylmethylene)piperidine-4-carbohydrazide is not fully understood. However, it is believed to exert its effects through the inhibition of various enzymes and signaling pathways. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis by inhibiting the activity of cyclin-dependent kinases and activating the p53 pathway. In neurodegenerative disorders, this compound has been found to protect neurons from oxidative stress and neuroinflammation by inhibiting the activity of various enzymes such as acetylcholinesterase and monoamine oxidase.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In cancer cells, this compound has been shown to inhibit cell proliferation, induce cell cycle arrest and apoptosis, and decrease tumor growth. In neurodegenerative disorders, this compound has been found to improve cognitive function, reduce oxidative stress and neuroinflammation, and protect neurons from damage. In agriculture, this compound has been found to have herbicidal properties, making it a potential candidate for weed control.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of (E)-1-(2-methylbenzoyl)-N'-(pyridin-2-ylmethylene)piperidine-4-carbohydrazide is its versatility in various scientific fields. It has been found to exhibit potent antitumor, anti-inflammatory, and herbicidal properties, making it a potential candidate for drug development and weed control. However, one of the main limitations of this compound is its toxicity. It has been found to exhibit cytotoxicity in various cell lines, making it potentially harmful to normal cells. Therefore, further studies are needed to determine the optimal dosage and administration of this compound to minimize its toxicity.
Direcciones Futuras
There are several future directions for (E)-1-(2-methylbenzoyl)-N'-(pyridin-2-ylmethylene)piperidine-4-carbohydrazide research. In medicine, further studies are needed to determine the optimal dosage and administration of this compound for the treatment of various diseases. In agriculture, further studies are needed to determine the optimal concentration and application of this compound for weed control. In addition, further studies are needed to determine the mechanism of action of this compound and its potential interactions with other drugs or compounds. Overall, this compound has significant potential for use in various scientific fields and further research is needed to fully understand its properties and potential applications.
Métodos De Síntesis
(E)-1-(2-methylbenzoyl)-N'-(pyridin-2-ylmethylene)piperidine-4-carbohydrazide can be synthesized through a multi-step reaction process involving the condensation of 2-methylbenzoyl chloride and pyridine-2-carboxaldehyde with piperidine-4-carbohydrazide in the presence of a base catalyst. The resulting product is then purified through recrystallization to obtain this compound in its pure form.
Aplicaciones Científicas De Investigación
(E)-1-(2-methylbenzoyl)-N'-(pyridin-2-ylmethylene)piperidine-4-carbohydrazide has been extensively studied for its potential use in various scientific fields. In medicine, this compound has been found to exhibit antitumor, anti-inflammatory, and antimicrobial properties. It has also been shown to have potential therapeutic effects in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. In agriculture, this compound has been found to have herbicidal properties, making it a potential candidate for weed control.
Propiedades
IUPAC Name |
1-(2-methylbenzoyl)-N-[(E)-pyridin-2-ylmethylideneamino]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2/c1-15-6-2-3-8-18(15)20(26)24-12-9-16(10-13-24)19(25)23-22-14-17-7-4-5-11-21-17/h2-8,11,14,16H,9-10,12-13H2,1H3,(H,23,25)/b22-14+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKFWJXZITKIKIO-HYARGMPZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CCC(CC2)C(=O)NN=CC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1C(=O)N2CCC(CC2)C(=O)N/N=C/C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

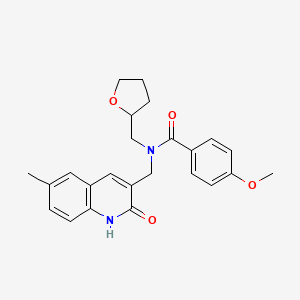
![3-chloro-N-{5-[(3-fluorophenyl)sulfamoyl]-2-methoxyphenyl}benzamide](/img/structure/B7699020.png)

![N-benzyl-2,5-dichloro-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]benzene-1-sulfonamide](/img/structure/B7699030.png)
![5-(N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfamoyl)-2-methyl-N-propylbenzamide](/img/structure/B7699031.png)

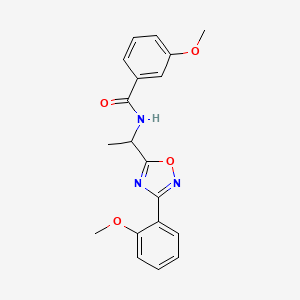


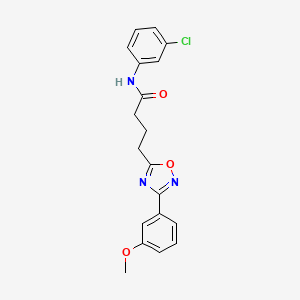
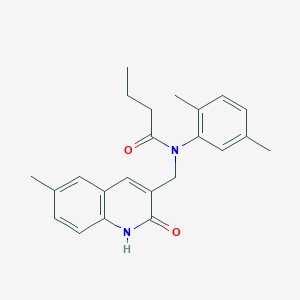
![N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methylbenzamide](/img/structure/B7699076.png)
